2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE
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Overview
Description
2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H16BrNO4 and a molecular weight of 438.27 g/mol . This compound is characterized by the presence of a phenyl group, a bromobenzoyl group, and an amino benzoate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-oxo-2-phenylethyl bromide with 4-bromobenzoic acid in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 4-[(2-bromobenzoyl)amino]benzoate: Similar structure but with a different position of the bromobenzoyl group.
2-Oxo-2-phenylethyl 4-[(4-bromobenzoyl)amino]benzoate: Another isomer with the bromobenzoyl group at a different position.
Uniqueness
2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H16BrNO4 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
phenacyl 2-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H16BrNO4/c23-17-12-10-16(11-13-17)21(26)24-19-9-5-4-8-18(19)22(27)28-14-20(25)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26) |
InChI Key |
BSPCNSXVBGMLLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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